molecular formula C11H12FNO3 B13127212 Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride

Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride

Cat. No.: B13127212
M. Wt: 225.22 g/mol
InChI Key: ZMTAIRURPXMRFD-UHFFFAOYSA-N
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Description

Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of a chromane ring system substituted with amino, fluorine, and carboxylate groups, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromane core, followed by the introduction of the amino and fluorine substituents. The final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt.

    Chromane Core Formation: The chromane core can be synthesized through a cyclization reaction of appropriate phenolic precursors under acidic or basic conditions.

    Amino and Fluorine Substitution:

    Esterification and Hydrochloride Formation: The carboxylate group is esterified using methanol and an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted chromane derivatives, which can be further utilized in various applications.

Scientific Research Applications

Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-8-chlorochromane-7-carboxylate hydrochloride
  • Methyl 4-amino-8-bromochromane-7-carboxylate hydrochloride
  • Methyl 4-amino-8-iodochromane-7-carboxylate hydrochloride

Uniqueness

Methyl 4-amino-8-fluorochromane-7-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable molecule for various applications.

Properties

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

methyl 4-amino-8-fluoro-3,4-dihydro-2H-chromene-7-carboxylate

InChI

InChI=1S/C11H12FNO3/c1-15-11(14)7-3-2-6-8(13)4-5-16-10(6)9(7)12/h2-3,8H,4-5,13H2,1H3

InChI Key

ZMTAIRURPXMRFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C(CCO2)N)F

Origin of Product

United States

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